1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine - 1485547-78-1

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine

Catalog Number: EVT-1755356
CAS Number: 1485547-78-1
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a hydrazone derivative that was synthesized via condensation reaction. It exists as a hydrate in its crystal structure, stabilized by intramolecular and intermolecular hydrogen bonding. []

    Relevance: While this compound shares the 4-fluorophenyl substituent with 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, it significantly differs in its core structure. Instead of a cyclobutane ring, it features a cyclohexanone ring with additional hydrazone and ethylene diamine moieties. This compound highlights the use of 4-fluorophenyl as a common substituent in various chemical scaffolds. []

    Compound Description: This represents a class of atypical dopamine transporter (DAT) inhibitors with potential therapeutic applications in psychostimulant use disorders. []

  • Compound Description: This compound is a bis-chalcone derivative characterized by its E conformation around the olefinic double bonds. Its crystal structure is stabilized by C—H⋯O and C—H⋯F hydrogen bonds. []

  • Compound Description: This compound demonstrated antiproliferative efficacy in colorectal cancer cell lines, inducing apoptosis through cell cycle arrest and activation of the intrinsic apoptotic pathway. []

    Relevance: This compound introduces a chlorine atom at the 3-position of the phenyl ring, in contrast to the fluorine atom in 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine. This difference highlights the potential impact of halogen substitutions on the phenyl ring and their influence on biological activity. Both compounds showcase the use of substituted phenyl rings in medicinal chemistry. []

    Compound Description: This compound is a pyrazole derivative. Its crystal structure showcases the influence of multiple halogen substitutions on molecular conformation and intermolecular interactions. []

    Relevance: The presence of a 4-fluorophenyl group directly attached to the pyrazole ring in this compound draws a parallel to the structure of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine. This suggests the potential of exploring pyrazole as a core structure with the 4-fluorophenyl substituent, investigating its impact on biological properties. []

    Compound Description: RO3201195 is a highly selective p38 MAP kinase inhibitor. Its structure, particularly the hydrogen bond interaction between its exocyclic amine and threonine 106 in the ATP binding pocket of p38α, contributes to its selectivity. []

    Relevance: This compound shares the 4-fluorophenylpyrazole moiety with 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, emphasizing the importance of this structural motif in medicinal chemistry, specifically in kinase inhibition. []

    6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

    • Compound Description: This compound serves as a base for developing novel antifungal agents. Derivatives of this compound have shown promising antifungal activity, some even surpassing the activity of abacavir. []
    • Relevance: Similar to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound incorporates a halogenated phenyl ring. The presence of both chlorine and fluorine substituents in this purine derivative highlights the potential for exploring diverse halogenation patterns on the phenyl ring to modulate biological activities. []

    1'-(4-Bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one

    • Compound Description: This compound is a spiro[indole-3,3'-pyrrolizine] derivative synthesized using a multicomponent reaction. []
    • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound employs a 4-fluorophenyl group as part of a carbonyl substituent. This difference in the attachment point and surrounding chemical environment of the shared group could provide insights into its structure-activity relationships. []

    1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

    • Compound Description: Astemizole is a non-sedating H1 antihistamine. Its crystal structure reveals the presence of two molecules in the asymmetric unit, connected by N-H...N intermolecular hydrogen bonds. []
    • Relevance: While structurally different from 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, Astemizole also features a 4-fluorophenyl group, albeit attached to a methylene linker. This difference in the linker and the overall structure highlights the diverse applications of the 4-fluorophenyl moiety in medicinal chemistry. []

    5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This compound is a pyrazole derivative with an envelope conformation. The crystal structure reveals intramolecular and intermolecular hydrogen bonding interactions involving the thioamide group. []
    • Relevance: Similar to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound incorporates a 4-fluorophenyl substituent directly attached to a heterocyclic ring. This emphasizes the relevance of this substituent in heterocyclic chemistry. []
    • Compound Description: These fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives demonstrate improved solubility and show potential anti-inflammatory activity by inhibiting LPS-induced NO secretion. []
    • Relevance: Both compounds, along with 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, share the 4-fluorophenyl substituent, highlighting its consistent use in developing bioactive compounds across different chemical classes. The variation in the position of the fluorine atom in these BQA derivatives (ortho in 8 and para in 9) further emphasizes the possibility of exploring positional isomers of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine for potential changes in biological activity. []
  • 3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

    • Compound Description: This compound features a nearly planar 1H-benzo[f]chromene system with a perpendicular fluorobenzene ring. The crystal structure reveals inversion dimers formed via amine-cyano N—H⋯N hydrogen bonds. []
    • Relevance: This compound, similar to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, features a 4-fluorophenyl group directly attached to a complex ring system. This structural similarity suggests a potential avenue for exploring the replacement of the cyclobutane ring in 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine with other ring systems while retaining the 4-fluorophenyl substituent. []

    4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    • Compound Description: This pyrazole derivative's crystal structure reveals intermolecular hydrogen bonding interactions, contributing to its packing arrangement. []
    • Relevance: The presence of the 4-fluorophenyl group attached to the pyrazole ring in this compound, similar to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, suggests a potential area of exploration for modifying the core structure of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine while maintaining the 4-fluorophenyl substituent. []
    • Compound Description: This compound is a non-peptidomimetic antagonist targeting X-linked and cellular inhibitor of apoptosis proteins (IAPs). It is currently under investigation in clinical trials for cancer treatment. []
    • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound also incorporates a 4-fluorophenylmethyl moiety. This highlights the versatility of this group in developing compounds with diverse biological activities, spanning from anti-apoptotic to potential applications related to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine. []
  • 4-(4-Fluorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Compound Description: This compound is a dihydropyridine derivative. Its crystal structure reveals intramolecular hydrogen bonds and a zigzag chain arrangement stabilized by intermolecular hydrogen bonds involving the hydroxy group and the ketone oxygen atom. []
    • Relevance: While structurally distinct from 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound incorporates a 4-fluorophenyl group attached to a dihydropyridine ring. This difference in the core structure suggests a potential strategy for modifying 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine by exploring alternative heterocyclic frameworks while retaining the 4-fluorophenyl substituent. []

    2,2-bis-(p-fluorophenyl)-3,3-dimethyl-1,2-oxathietan 2-oxide

    • Compound Description: This compound is a β-sultine, characterized by its non-planar oxathietan ring. It readily decomposes to form 1,1-diaryl-2-methylprop-1-enes. []
    • Relevance: While structurally different from 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine, this compound shares the presence of a gem-dimethyl group adjacent to a fluorine-substituted aromatic ring. This similarity, despite the different core structures, emphasizes the potential significance of steric and electronic effects induced by such substitutions in influencing molecular properties. []

Properties

CAS Number

1485547-78-1

Product Name

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

InChI

InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3

InChI Key

ZUFFJVXTPQBZKG-UHFFFAOYSA-N

SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)N)C

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.